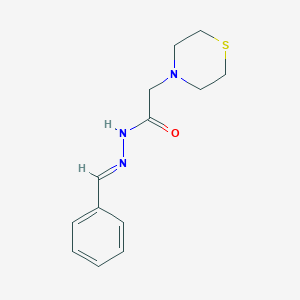
4-ethoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazones are a class of organic compounds characterized by the presence of a hydrazone group (-NHN=CH-). They are known for their diverse chemical properties and wide range of applications in synthetic chemistry, including as intermediates in the synthesis of other organic compounds, ligands in coordination chemistry, and potential pharmacological agents.
Synthesis Analysis
Hydrazones are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This reaction involves the nucleophilic addition of the -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water to form the hydrazone linkage. The synthesis conditions, such as solvent, temperature, and catalysts, can significantly influence the yield and purity of the hydrazones produced (Wei & Wang, 2011).
Molecular Structure Analysis
Hydrazones exhibit a variety of molecular structures, largely influenced by the nature of the substituents on the hydrazone group. Single crystal X-ray diffraction studies reveal that hydrazones can adopt different configurations around the C=N double bond, with the E configuration being more common due to its lower energy compared to the Z configuration. Intermolecular hydrogen bonding and π-π stacking interactions are often observed in the crystal structures of hydrazones, contributing to their stability (Tang, 2010).
Chemical Reactions and Properties
Hydrazones participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidations. Their chemical behavior is significantly influenced by the substituents on the nitrogen atoms and the carbon atom of the hydrazone group. For instance, hydrazones containing electron-withdrawing groups are more susceptible to nucleophilic attacks, while those with electron-donating groups exhibit enhanced stability (Ghorbanloo & Maleki Alamooti, 2017).
Physical Properties Analysis
The physical properties of hydrazones, such as melting point, solubility, and crystallinity, vary widely depending on their molecular structure. Hydrazones with more extensive conjugation and planarity tend to have higher melting points and greater crystallinity due to stronger intermolecular forces. Solubility is influenced by the polarity and hydrogen bonding capability of the substituents attached to the hydrazone group (Baughman et al., 2004).
Chemical Properties Analysis
Hydrazones display a wide range of chemical properties, including redox behavior, coordination to metals, and reactivity towards various electrophiles and nucleophiles. Their ability to act as ligands in coordination compounds is particularly noteworthy, with many hydrazones forming stable complexes with transition metals. These complexes often exhibit interesting optical, magnetic, and catalytic properties (Hosny et al., 2010).
Propiedades
IUPAC Name |
(E)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)12-18-19-17-20(2)15-6-4-5-7-16(15)22-17/h4-12H,3H2,1-2H3/b18-12+,19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAGLCINJTKHF-LFQOXGNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C\2/N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)


![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)

![N-{(3S*,4R*)-4-propyl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5604736.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)